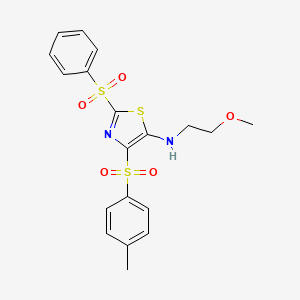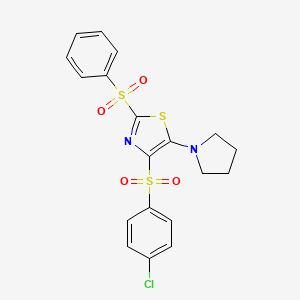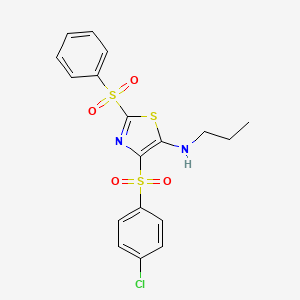![molecular formula C16H16N2S B6523483 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 950380-64-0](/img/structure/B6523483.png)
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is an organic compound that is used in various scientific and laboratory experiments. It is a crystalline solid with a molecular weight of 284.38 g/mol and a melting point of 118-120°C. The compound is used in research applications such as drug synthesis and development, and as a reagent in organic synthesis. It is also used in the biochemical and physiological studies of various drugs and compounds.
科学的研究の応用
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is used in various scientific research applications, including drug synthesis and development, organic synthesis, and biochemical and physiological studies. In drug synthesis and development, it is used as a reagent in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In organic synthesis, it is used as a reagent in the synthesis of various organic compounds, such as polymers and dyes. In biochemical and physiological studies, it is used to study the biochemical and physiological effects of various drugs and compounds.
作用機序
The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is not fully understood. However, it is believed that the compound may act as a receptor antagonist, meaning that it binds to specific receptors in the body and blocks their activity. Additionally, it may act as an enzyme inhibitor, meaning that it binds to specific enzymes in the body and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer effects, as well as effects on the immune system. Additionally, it may have effects on the central nervous system, as well as on the cardiovascular and gastrointestinal systems.
実験室実験の利点と制限
The main advantage of using 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. However, the compound is not water-soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, the compound is toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for research on 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its structure-activity relationship could lead to the development of more potent analogs. Finally, further research into its synthesis and purification could lead to the development of more efficient and cost-effective methods.
合成法
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be synthesized from a variety of starting materials, including 4-methylbenzenesulfonyl chloride, phenylethylamine, and sodium hydroxide. The reaction is conducted in a two-step process: first, 4-methylbenzenesulfonyl chloride is reacted with phenylethylamine in the presence of sodium hydroxide to form 4-methylbenzenesulfonamide; then, the sulfonamide is heated in the presence of sulfuric acid to form 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole.
特性
IUPAC Name |
4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCEFKFAHWSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-((1-phenylethyl)thio)-1H-benzo[d]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)

![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)


![1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6523475.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)